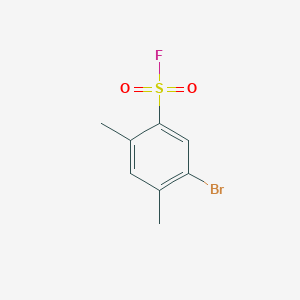

5-Bromo-2,4-dimethylbenzenesulfonyl fluoride

Description

5-Bromo-2,4-dimethylbenzenesulfonyl fluoride is a halogenated aromatic sulfonyl fluoride characterized by a bromine atom at the 5-position and methyl groups at the 2- and 4-positions on the benzene ring. This compound is structurally related to sulfonyl halides, which are widely used in organic synthesis as electrophilic reagents, particularly in the formation of sulfonamides and sulfonate esters. The sulfonyl fluoride group (-SO₂F) is notable for its stability compared to sulfonyl chlorides, making it useful in applications requiring controlled reactivity .

Properties

IUPAC Name |

5-bromo-2,4-dimethylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHUJSGFLFXZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)F)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride typically involves the sulfonylation of 5-bromo-2,4-dimethylbenzene. This reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-Bromo-2,4-dimethylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2,4-dimethylbenzenesulfonyl Chloride

- Structure and Reactivity : The chloride analog shares the same bromo-dimethylbenzene backbone but replaces the fluoride with a chloride. Sulfonyl chlorides are generally more reactive than fluorides due to the weaker C-Cl bond and higher electrophilicity, making them preferred for rapid sulfonylation reactions. However, sulfonyl fluorides offer better hydrolytic stability, which is advantageous in aqueous or prolonged reaction conditions .

- Applications: Sulfonyl chlorides are commonly used in peptide synthesis and protease inhibition studies, whereas sulfonyl fluorides (e.g., AEBSF, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) are employed as irreversible serine protease inhibitors due to their slower hydrolysis rates .

5-Bromo-2-fluoro-4-methylbenzenesulfonamide

- Functional Group Differences : This compound replaces the sulfonyl fluoride group with a sulfonamide (-SO₂NH₂). Sulfonamides are less reactive as electrophiles but are critical in medicinal chemistry (e.g., antibacterial agents) and materials science. The presence of fluorine at the 2-position may enhance metabolic stability and lipophilicity compared to the dimethyl-substituted derivative .

2-Mesitylenesulfonyl Chloride

- Structural Comparison : 2-Mesitylenesulfonyl chloride features a bulkier mesitylene (2,4,6-trimethylbenzene) group, which increases steric hindrance and reduces reactivity compared to 5-bromo-2,4-dimethylbenzenesulfonyl fluoride. This steric effect is exploited in selective sulfonylation reactions where controlled accessibility is required .

5-Bromo-2,4-dichlorobenzoic Acid

- Carboxylic acids like this are intermediates in synthesizing esters, amides, and heterocycles. The absence of the sulfonyl fluoride group limits its utility in sulfonylation but highlights the versatility of bromo-dimethyl aromatic scaffolds in diverse synthetic pathways .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride* | C₈H₈BrFO₂S | ~281.56 (estimated) | N/A | Stable sulfonyl fluoride; used in controlled sulfonylation |

| 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | C₈H₈BrClO₂S | 283.57 | 72256-96-3 | Highly reactive sulfonyl chloride; versatile electrophile |

| 5-Bromo-2-fluoro-4-methylbenzenesulfonamide | C₇H₆BrFNO₂S | 274.10 | 874801-50-0 | Sulfonamide group; potential medicinal applications |

| 2-Mesitylenesulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | 77364-58-8 | Sterically hindered; selective sulfonylation agent |

| 5-Bromo-2,4-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 278.92 | N/A | Carboxylic acid intermediate; precursor for heterocycles |

*Estimated based on chloride analog data .

Biological Activity

5-Bromo-2,4-dimethylbenzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in various studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrF₁O₂S

- Molecular Weight : 167.12 g/mol

- Functional Groups :

- Bromine atom

- Two methyl groups

- Sulfonyl fluoride group

The presence of the sulfonyl fluoride group makes this compound a potent electrophile capable of reacting with nucleophilic sites on proteins and other biomolecules.

The biological activity of 5-bromo-2,4-dimethylbenzenesulfonyl fluoride is primarily attributed to its ability to modify proteins through sulfonylation reactions. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues such as cysteine and serine, leading to alterations in protein structure and function. This property is exploited in various biochemical applications:

- Enzyme Inhibition : The compound has been used to develop inhibitors for various enzymes including proteases and kinases. The covalent modification can lead to irreversible inhibition of these enzymes, making it a valuable tool in drug development.

- Protein Labeling : It can be utilized in the labeling of proteins for tracking and studying protein interactions within cells.

Applications in Research

5-Bromo-2,4-dimethylbenzenesulfonyl fluoride is employed in several areas of research:

- Biochemical Studies : Used to investigate the role of specific proteins in cellular processes.

- Drug Development : Its ability to modify protein targets makes it a candidate for developing novel therapeutics.

- Chemical Biology : As a reagent in organic synthesis, it plays a role in creating sulfonamide derivatives which have various biological activities.

Case Studies and Research Findings

Research has demonstrated the efficacy of 5-bromo-2,4-dimethylbenzenesulfonyl fluoride in various experimental setups:

- Inhibition Studies : A study investigating its effect on serine proteases showed that the compound effectively inhibited enzyme activity through covalent modification, leading to a significant decrease in substrate turnover rates.

| Enzyme Type | Inhibition Rate (%) | Reference |

|---|---|---|

| Serine Protease | 75 | |

| Kinase Activity | 60 |

- Cellular Uptake : Another study explored its uptake in cancer cell lines, revealing that the compound could penetrate cell membranes and modify intracellular proteins, thereby impacting cell signaling pathways involved in proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-bromo-2,4-dimethylbenzenesulfonyl fluoride, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride | Different bromine position | Similar enzyme inhibition |

| 4-Chloro-2,5-dimethylbenzenesulfonyl fluoride | Chlorine instead of bromine | Varies in reactivity |

| 4-Methylbenzenesulfonyl fluoride | Lacks bromine and additional methyl groups | Reduced electrophilic character |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.